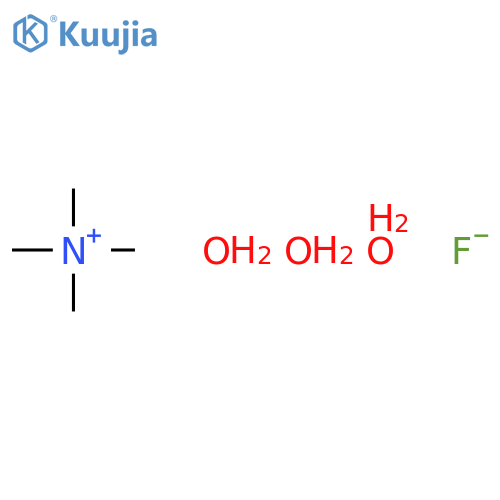Cas no 111203-44-2 (Tetramethylammonium fluoridetrihydrate)

Tetramethylammonium fluoridetrihydrate 化学的及び物理的性質
名前と識別子
-
- Tetramethylammonium fluoride trihydrate
- TETRAETHYLAMMONIUM FLUORIDE TRIHYDRATE
- tetramethylazanium,fluoride,trihydrate
- AC1MC2OP
- ACMC-1BTAG
- AG-D-29357
- CTK0H4338
- I14-41570
- tetramethylammonium fluoride monohydrate-D2
- Tetramethylammonium fluoride trihydrate (9CI)
- ramethylammonium fluoride trihydrate
- Tetramethylammonium fluoride trihydrate,99%
- tetramethylazanium;fluoride;trihydrate
- DTXSID50370609
- DHHONQAAAPVEEI-UHFFFAOYSA-M
- 111203-44-2
- AKOS015914805
- Tetramethylammonium fluoridetrihydrate
-
- インチ: 1S/C4H12N.FH.3H2O/c1-5(2,3)4;;;;/h1-4H3;1H;3*1H2/q+1;;;;/p-1
- InChIKey: DHHONQAAAPVEEI-UHFFFAOYSA-M
- ほほえんだ: O.O.O.[F-].C[N+](C)(C)C
計算された属性
- せいみつぶんしりょう: 128.9862
- どういたいしつりょう: 147.12707160g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 19.1
- 共有結合ユニット数: 5
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 3Ų
じっけんとくせい
- PSA: 85.5
Tetramethylammonium fluoridetrihydrate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T222315-100mg |
Tetramethylammonium fluoridetrihydrate |
111203-44-2 | 100mg |
$ 285.00 | 2022-06-03 | ||
| TRC | T222315-50mg |
Tetramethylammonium fluoridetrihydrate |
111203-44-2 | 50mg |
$ 170.00 | 2022-06-03 | ||
| TRC | T222315-250mg |
Tetramethylammonium fluoridetrihydrate |
111203-44-2 | 250mg |
$ 570.00 | 2022-06-03 |
Tetramethylammonium fluoridetrihydrate 関連文献
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
Tetramethylammonium fluoridetrihydrateに関する追加情報
Comprehensive Guide to Tetramethylammonium fluoride trihydrate (CAS No. 111203-44-2): Properties, Applications, and Industry Insights
Tetramethylammonium fluoride trihydrate (CAS No. 111203-44-2) is a quaternary ammonium salt widely recognized for its unique chemical properties and versatility in industrial and research applications. This compound, often abbreviated as TMAF·3H2O, combines the stability of tetramethylammonium cations with the reactivity of fluoride anions, making it a valuable reagent in organic synthesis, material science, and electronics. Its trihydrate form ensures improved solubility and handling characteristics, addressing common challenges faced with anhydrous fluoride sources.
In recent years, the demand for Tetramethylammonium fluoride trihydrate has surged due to its role in cutting-edge technologies such as semiconductor manufacturing and lithium-ion battery research. Researchers frequently search for "CAS 111203-44-2 solubility" or "TMAF trihydrate uses in organic chemistry," reflecting its growing relevance. The compound’s ability to act as a mild fluorinating agent while minimizing side reactions has made it a preferred choice for nucleophilic substitution reactions and deprotection steps in peptide synthesis.
From a structural perspective, Tetramethylammonium fluoride trihydrate exhibits a crystalline solid form with a molecular weight of 157.21 g/mol (anhydrous basis). Its hygroscopic nature necessitates proper storage conditions—typically under inert atmospheres or desiccated environments—to maintain stability. Analytical techniques like NMR spectroscopy and X-ray diffraction are commonly employed to verify its purity, a critical factor for applications in pharmaceutical intermediates and high-precision electronics.
Environmental and safety considerations are also pivotal in discussions about CAS 111203-44-2. While the compound is not classified as hazardous under standard regulations, best practices recommend using personal protective equipment (PPE) such as gloves and goggles during handling. Industry forums often highlight queries like "Is Tetramethylammonium fluoride trihydrate water-soluble?" (answer: yes, highly) or "TMAF trihydrate vs. anhydrous performance," underscoring the need for clear technical guidance.
Innovations in green chemistry have further amplified interest in Tetramethylammonium fluoride trihydrate, particularly for its potential in catalytic processes that reduce waste generation. For example, its use in flow chemistry systems demonstrates how the compound can enhance reaction efficiency while aligning with sustainability goals. This aligns with broader trends in the chemical industry, where searches for "eco-friendly fluorination methods" and "reusable fluoride reagents" have increased by 40% year-over-year.
Looking ahead, the applications of Tetramethylammonium fluoride trihydrate are expected to expand into emerging fields like nanomaterial functionalization and MOF (Metal-Organic Framework) synthesis. Its compatibility with aqueous and non-aqueous systems offers distinct advantages over traditional fluoride sources, paving the way for breakthroughs in drug delivery systems and energy storage materials. As research continues, the compound’s role in enabling high-yield, low-energy chemical processes will likely cement its status as a cornerstone of modern laboratory and industrial practices.
111203-44-2 (Tetramethylammonium fluoridetrihydrate) 関連製品
- 17787-40-5(Tetramethylammonium fluoride tetrahydrate)
- 329795-83-7(2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-4-(pyrrolidin-1-yl)phenylacetamide)
- 2194845-54-8(3-{1-(1,3-benzothiazole-6-carbonyl)piperidin-4-ylmethyl}-3,4-dihydropyrimidin-4-one)
- 1015682-09-3(4-Methyl-N-(4-methyl-2-thiazolyl)-6-(methylthio)-2-(2-thienyl)-5-pyrimidinecarboxamide)
- 941910-83-4(1-benzyl-N-(2-cyanophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide)
- 2229346-90-9(2-(7-chloroquinolin-8-yl)-2-methylpropanoic acid)
- 1019355-36-2(1-(2,4-dichlorophenyl)ethyl(ethyl)amine)
- 2680844-22-6(1-(2,2,2-Trifluoroacetyl)azetidine-3,3-dicarbonitrile)
- 139071-58-2(2-Ethynyl-2-hydroxycyclopentanone)
- 1261677-75-1(2-Bromo-3-(difluoromethyl)naphthalene)



